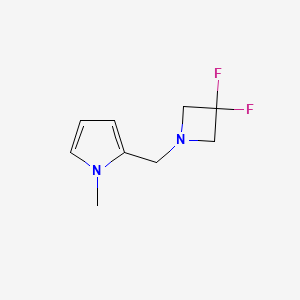

2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole

Description

2-((3,3-Difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole is a nitrogen-containing heterocyclic compound featuring a pyrrole core substituted with a 1-methyl group and a 3,3-difluoroazetidine moiety linked via a methylene bridge. This structure combines the aromaticity of pyrrole with the conformational rigidity and electron-withdrawing properties of the difluoroazetidine group.

Properties

IUPAC Name |

2-[(3,3-difluoroazetidin-1-yl)methyl]-1-methylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2/c1-12-4-2-3-8(12)5-13-6-9(10,11)7-13/h2-4H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNICZFMZNOFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN2CC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole typically involves the reaction of 3,3-difluoroazetidine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction temperature and solvent choice can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrrole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a difluoroazetidine derivative with additional functional groups, while reduction may result in the formation of a partially or fully reduced product.

Scientific Research Applications

Chemistry

2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Nucleophilic Substitution : Facilitated by bases such as sodium hydride or potassium carbonate.

- Oxidation and Reduction Reactions : Can be performed using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Biology

This compound is under investigation for its potential biological activities. The difluoroazetidine moiety may enhance interactions with biological targets, while the pyrrole ring can participate in biochemical reactions. Key areas of research include:

- Anti-inflammatory Activity : Similar pyrrole derivatives have shown the ability to inhibit pro-inflammatory cytokines like IL-1β and TNF-α.

- Antimicrobial Properties : The structural features may improve penetration through microbial membranes, suggesting potential efficacy against various pathogens .

Medicine

The compound is being explored for its therapeutic properties:

- Drug Development : It may serve as a precursor for developing new pharmaceuticals targeting specific diseases due to its unique structural attributes .

- Potential Therapeutic Applications : Research indicates that derivatives of pyrrole often exhibit significant biological activities, including anticancer and analgesic effects .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The difluoroazetidine moiety may interact with enzymes or receptors, leading to modulation of their activity. The pyrrole ring can also participate in various biochemical reactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Selected Analogs

Key Observations:

Linker Group: The target compound employs a methylene bridge (-CH2-), whereas analogs like Compound 13 and 10 use a methanone (-C=O) linkage.

Fluorination : The 3,3-difluoroazetidine group in the target and Compound 13 introduces strong electron-withdrawing effects, which could enhance hydrogen bonding with biological targets. In contrast, Compound 10 combines fluorinated pyridine and azetidine, amplifying electronegativity .

Synthetic Efficiency: Yields vary significantly. For example, Compound 14 (35% yield) with a trifluoroethyl group suggests less steric hindrance during synthesis compared to Compound 13 (28% yield), where the isoquinoline substituent may complicate coupling reactions .

Pharmacological Implications (Hypothesized)

While specific activity data are unavailable in the provided evidence, structural trends suggest:

- Metabolic Stability : Fluorinated groups (e.g., difluoroazetidine, trifluoroethyl) likely reduce oxidative metabolism, extending half-life .

- Target Affinity: The trifluoromethylpyridine in Compound 10 may enhance π-π stacking in hydrophobic binding pockets, whereas the isoquinoline in Compound 13 could favor interactions with aromatic residues .

- Solubility: The polar azetidine ring in the target compound may improve aqueous solubility compared to non-fluorinated analogs.

Broader Context in Drug Discovery

Patents (e.g., –7) highlight the use of azetidine and pyrrole moieties in complex scaffolds, such as chromenones and pyrazolo-pyrimidines. For instance, Example 33 in incorporates a methylpyrazolo-pyrimidine with fluorophenyl groups, underscoring the versatility of fluorinated heterocycles in kinase inhibitors . Similarly, describes a (3,3-difluoroazetidin-1-yl)methanone derivative linked to a nicotinonitrile, illustrating the prevalence of this group in optimizing drug-like properties .

Biological Activity

2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a difluoroazetidine moiety linked to a pyrrole ring, which may influence its interaction with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₉F₂N₃

- Molecular Weight : 185.17 g/mol

- CAS Number : 2310076-74-3

The biological activity of this compound is hypothesized to involve interactions with various biomolecular targets. The difluoroazetidine component may facilitate binding to specific enzymes or receptors, while the pyrrole ring can participate in biochemical reactions, potentially modulating physiological responses.

Biological Activity Overview

Research indicates that compounds containing pyrrole moieties often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Here are key findings related to the biological activity of this compound:

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of pyrrole derivatives. In vitro assays demonstrated that certain pyrrole compounds inhibited pro-inflammatory cytokines such as IL-1β and TNF-α. Although specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy in this area .

Antimicrobial Properties

Pyrrole derivatives have been investigated for their antimicrobial properties. The presence of the difluoroazetidine moiety may enhance the compound's ability to penetrate microbial membranes or interact with microbial enzymes, leading to growth inhibition .

Anticancer Potential

The compound's structure suggests possible interactions with cancer-related pathways. Pyrrole derivatives have shown promise in inhibiting tumor growth in various cancer models. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for preparing 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole, and what critical reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the azetidine and pyrrole moieties. Key steps include:

- Condensation : Reacting 3,3-difluoroazetidine derivatives with a pyrrole precursor (e.g., 1-methyl-1H-pyrrole) under acidic conditions (e.g., p-toluenesulfonic acid in chloroform) to form the methylene bridge .

- Alkylation : Introducing the methyl group at the pyrrole nitrogen using methyl iodide (MeI) and a base like sodium hydride (NaH) in tetrahydrofuran (THF) .

- Purification : Column chromatography or recrystallization to isolate the product, with yields influenced by solvent choice, temperature (e.g., 25°C for 24 hours), and catalyst loading .

Critical conditions include:

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry :

- X-ray Crystallography : Resolves crystal packing and dihedral angles between rings, though challenging due to fluorine’s electron density .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity in the alkylation step during the synthesis of this compound?

Methodological Answer: Regioselectivity challenges arise during methyl group introduction or azetidine-pyrrole coupling. Strategies include:

- Directed metalation : Using directing groups (e.g., boronates) to control substitution sites .

- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control over thermodynamic pathways .

- Protecting groups : Temporarily blocking reactive sites (e.g., benzotriazole as a leaving group) to prevent side reactions .

- Computational modeling : DFT calculations predict transition states to guide solvent/catalyst selection .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies involving this compound?

Methodological Answer: Discrepancies may arise from purity variations, assay conditions, or target specificity. Mitigation approaches:

- Purity validation : HPLC (≥99% purity) and elemental analysis to confirm batch consistency .

- Assay standardization :

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing difluoroazetidine with trifluoromethyl groups) to isolate bioactive motifs .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 normalization) to identify outliers .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer: Fluorine’s high electron density and conformational flexibility complicate crystallization. Solutions include:

- Co-crystallization agents : Additives like polyethylene glycol (PEG) improve lattice formation .

- Temperature gradients : Slow cooling from 40°C to 4°C promotes ordered crystal growth .

- Derivatization : Introducing heavy atoms (e.g., bromine) via post-synthetic modification enhances diffraction .

- Twinned data refinement : Use SHELXL for high-resolution or twinned datasets to resolve overlapping reflections .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Assess membrane permeability (logP) and solvation free energy .

- ADMET Prediction : Software like SwissADME estimates bioavailability, CYP450 interactions, and hERG liability .

- Docking Studies (AutoDock Vina) : Map binding poses to targets (e.g., enzymes or GPCRs) to rationalize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.